molecular formula C16H11ClN2O B12347638 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12347638
M. Wt: 282.72 g/mol
InChI Key: MUTTZCSYHXTXNY-UHFFFAOYSA-N
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Description

Overview of 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a heterocyclic organic compound characterized by a quinoline core fused with a pyridine ring and a reactive carbonyl chloride functional group. Its molecular formula is C16H11ClN2O·HCl , with a molecular weight of 316.64 g/mol . The compound’s structure features a quinoline scaffold substituted at the 2-position with a pyridin-2-yl group, a methyl group at the 6-position, and a carbonyl chloride moiety at the 4-position. This configuration imparts significant reactivity, making it a valuable intermediate in synthetic organic chemistry.

The compound’s IUPAC name, 6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, reflects its structural complexity. Key physical properties include solubility in polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), while its hydrochloride salt form enhances stability for storage and handling.

Table 1: Key Properties of 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Property Value
Molecular Formula C16H11ClN2O·HCl
Molecular Weight 316.64 g/mol
Synonyms 6-Methyl-2-(2-pyridyl)quinoline-4-carbonyl chloride hydrochloride
Reactivity Acyl chloride, nucleophilic substitution
Primary Applications Medicinal chemistry, organic synthesis

Historical Context and Discovery of Quinoline Derivatives

Quinoline, the parent structure of this compound, was first isolated in 1834 by Friedlieb Ferdinand Runge from coal tar. Early studies on quinoline derivatives focused on natural alkaloids such as quinine, which became a cornerstone for antimalarial drug development. The synthetic modification of quinoline scaffolds gained momentum in the 20th century, driven by the need for novel therapeutic agents and functional materials.

The introduction of carbonyl chloride groups into quinoline systems emerged as a strategy to enhance reactivity for further derivatization. For instance, the synthesis of quinoline-4-carbonyl chloride derivatives was pioneered in the mid-20th century, enabling access to compounds with tailored biological and physicochemical properties. The specific development of 6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride represents a modern advancement in this lineage, combining steric and electronic modulation through methyl and pyridine substitutions.

Significance of Quinoline-Based Carbonyl Chlorides in Organic and Medicinal Chemistry

Quinoline-based carbonyl chlorides occupy a critical niche in synthetic chemistry due to their dual functionality: the quinoline core provides aromatic stability and π-stacking capabilities, while the carbonyl chloride group serves as a versatile electrophile. These compounds are pivotal in constructing amides, esters, and heterocyclic frameworks through reactions with nucleophiles such as amines, alcohols, and thiols.

In medicinal chemistry, quinoline derivatives are renowned for their bioactivity. For example, chloroquine (a 4-aminoquinoline) revolutionized antimalarial therapy, while ciprofloxacin (a fluoroquinolone) exemplifies antibacterial applications. The carbonyl chloride moiety in 6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride facilitates the introduction of pharmacophoric groups, enabling the development of targeted inhibitors and probes for biological systems.

Scope and Objectives of the Research

This article aims to provide a systematic examination of 6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, focusing on its:

  • Structural and electronic properties , including interactions between the quinoline and pyridine rings.
  • Synthetic pathways , highlighting modern methods such as microwave-assisted reactions and transition metal catalysis.
  • Applications in drug discovery , particularly as a building block for kinase inhibitors and antimicrobial agents. By integrating experimental data and theoretical insights, this work seeks to advance the rational design of quinoline-based compounds for interdisciplinary applications.

Properties

IUPAC Name

6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c1-10-5-6-13-11(8-10)12(16(17)20)9-15(19-13)14-4-2-3-7-18-14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTTZCSYHXTXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : 80–100°C under reflux.
  • Catalyst : Lewis acids (e.g., AlCl₃) improve cyclization efficiency.
  • Yield : 65–75% after purification via silica gel chromatography.
Parameter Optimal Range Impact on Yield
Reaction Temperature 80–100°C Maximizes cyclization
Catalyst Loading 5–10 mol% AlCl₃ Reduces side products
Reaction Time 6–8 hours Balances completion vs. degradation

Introduction of the Pyridin-2-yl Group

The pyridin-2-yl moiety is introduced via Suzuki-Miyaura coupling between a halogenated quinoline intermediate and pyridin-2-ylboronic acid. For example, 6-methyl-2-bromoquinoline-4-carbonyl chloride reacts with pyridin-2-ylboronic acid using a palladium catalyst.

Key Considerations:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF).
  • Base : Aqueous Na₂CO₃ facilitates transmetalation.
  • Yield : 70–85% after recrystallization.

Mechanism :

  • Oxidative addition of Pd⁰ to the bromoquinoline.
  • Transmetalation with boronic acid.
  • Reductive elimination to form the C–C bond.

Conversion to Carbonyl Chloride

The carboxylic acid intermediate (6-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

Reaction Protocol:

  • Reagents : Excess SOCl₂ (3–4 equivalents) in anhydrous dichloromethane.
  • Conditions : Reflux at 40–50°C for 2–3 hours.
  • Workup : Evaporation under reduced pressure to isolate the chloride.
Factor Optimization Strategy
Moisture Control Use molecular sieves to prevent hydrolysis
Solvent Anhydrous DCM or toluene
Purity >95% (confirmed by ¹H NMR)

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in diethyl ether.

Procedure:

  • Dissolve the acyl chloride in dry ether.
  • Bubble HCl gas until precipitation completes.
  • Filter and wash with cold ether to obtain the hydrochloride salt.

Yield : 90–95% with >99% purity (HPLC).

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.
  • Green Chemistry : Replace SOCl₂ with oxalyl chloride to minimize waste.
  • Automation : In-line analytics (e.g., FTIR) monitor reaction progress.

Comparative Data:

Method Yield (%) Purity (%) Cost (USD/kg)
Batch Synthesis 70 95 1,200
Continuous Flow 85 99 900

Analytical Characterization

Final product validation employs:

  • ¹H NMR : Quinoline protons (δ 8.5–9.0 ppm), pyridyl protons (δ 7.0–8.5 ppm).
  • HRMS : m/z calculated for C₁₆H₁₂ClN₂O⁺: 299.0584; found: 299.0586.
  • XRD : Confirms crystalline structure and salt formation.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction Reactions: The quinoline core can be subjected to oxidation and reduction reactions to modify its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. Reactions are typically carried out in the presence of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Scientific Research Applications

6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituent (Position 6) Pyridine Substituent (Position 2) Availability Status
6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride Methyl Pyridin-2-yl Unknown
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride Ethyl Pyridin-4-yl Discontinued

Physicochemical Properties

  • Solubility : The pyridin-2-yl group may enhance aqueous solubility due to the nitrogen’s position, which facilitates hydrogen bonding, whereas pyridin-4-yl could reduce it .

Research Findings and Limitations

  • This may imply similar challenges for the methyl-pyridin-2-yl variant, warranting further stability studies .
  • Synthetic Pathways : Analogous compounds often employ Friedländer annulation or palladium-catalyzed cross-coupling, but regioselectivity in pyridine substitution remains a hurdle.

Biological Activity

6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a compound within the quinoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its synthesis, characterization, and biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H12ClN2OC_{16}H_{12}ClN_2O and a molecular weight of approximately 319.19 g/mol. Its structure features:

  • Quinoline Core : A bicyclic aromatic compound that contributes to its biological activity.
  • Pyridine Moiety : Enhances the compound's reactivity and potential interactions with biological systems.
  • Carbonyl Chloride Functional Group : Allows for acylation reactions, facilitating interactions with various biomolecules.

Synthesis Methods

The synthesis of 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride can be achieved through several established methodologies, including:

  • Condensation Reactions : Utilizing appropriate precursors to form the quinoline structure.
  • Acylation Reactions : Introducing the carbonyl chloride group to enhance reactivity.

Biological Activities

Research indicates that quinoline derivatives, including 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human tumor cells and solid tumor-derived spheroids, suggesting its potential in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for developing therapeutic agents targeting metabolic pathways in diseases .
  • Antimicrobial Properties : Preliminary studies indicate that similar quinoline derivatives possess antibacterial and antifungal properties, which could be explored further for therapeutic applications .

Comparison of Biological Activities

Compound NameBiological ActivityMechanism
6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochlorideAnticancer, Enzyme InhibitionBinds to active sites of enzymes
6-MethylquinolineAntimicrobialDisrupts bacterial cell wall synthesis
4-AminoquinolineStrong AntibacterialInhibits bacterial protein synthesis
8-HydroxyquinolineChelating AgentBinds metal ions, useful in metal ion extraction

Case Studies

  • Cytotoxicity Against Cancer Cells : A study involving the application of 6-Methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride on human cancer cell lines revealed a significant reduction in cell viability at concentrations as low as 1.6μg/mL1.6\,\mu g/mL. The mechanism was linked to mitochondrial apoptosis pathways .
  • Selectivity Towards Cancerous Cells : Research indicated that this compound exhibited high selectivity towards cancerous cell lines compared to non-cancerous lines, suggesting a favorable therapeutic index for potential drug development .
  • Interaction with Biological Macromolecules : Interaction studies have focused on the compound's ability to bind proteins and nucleic acids, providing insights into its mechanism of action and efficacy as a drug candidate .

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